An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4-methylpentanoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methylpentanoic acid is a branched-chain carboxylic acid. While not as extensively studied as some other fatty acids, its structure suggests potential roles in various biological processes, analogous to other branched-chain fatty acids that are known to influence cellular signaling and metabolic pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on data relevant to researchers in the fields of chemistry and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Ethyl-4-methylpentanoic acid is presented below. It is important to note that while some data is available from curated databases, specific experimental values for several properties are not readily found in the literature. In such cases, predicted values from computational models are provided.
Table 1: General Chemical Properties of 3-Ethyl-4-methylpentanoic acid
| Property | Value | Source |
| IUPAC Name | 3-Ethyl-4-methylpentanoic acid | --INVALID-LINK--[1] |
| CAS Number | 60308-89-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₁₆O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 144.21 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | CCC(CC(=O)O)C(C)C | --INVALID-LINK--[1] |
| InChI Key | JOTRMYCCALXLNJ-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Table 2: Physicochemical Properties of 3-Ethyl-4-methylpentanoic acid
| Property | Value (Predicted) | Source |
| Boiling Point | 225.7 ± 3.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Melting Point | Not available | - |
| Density | 0.9±0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Water Solubility | 2.4 g/L at 25 °C | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| pKa | 4.86 ± 0.10 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| LogP (XLogP3-AA) | 2.4 | --INVALID-LINK--[1] |
Experimental Protocols
Synthesis via Malonic Ester Synthesis
A plausible and widely used method for the synthesis of 3-Ethyl-4-methylpentanoic acid is the malonic ester synthesis.[2][3][4][5][6] This method allows for the straightforward introduction of alkyl groups to a carboxylic acid backbone.
Reaction Scheme:
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Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
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First Alkylation: The enolate is reacted with a primary alkyl halide, in this case, 1-bromopropane, via an SN2 reaction.
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Second Deprotonation: The resulting mono-alkylated malonic ester is treated again with a strong base to form another enolate.
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Second Alkylation: The new enolate is reacted with a second alkyl halide, 2-bromopropane.
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Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed with a strong acid (e.g., H₂SO₄) and heated to promote decarboxylation, yielding the final product, 3-Ethyl-4-methylpentanoic acid.
Caption: Malonic Ester Synthesis Workflow for 3-Ethyl-4-methylpentanoic acid.
Determination of Physicochemical Properties
Standard laboratory methods can be employed to determine the physicochemical properties of the synthesized acid.
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Boiling Point Determination: The boiling point can be determined using a Thiele tube apparatus or by simple distillation.[7][8][9][10][11] The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.
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Melting Point Determination: As the compound is likely a liquid at room temperature, its melting point would be determined using a cryostat if it solidifies at lower temperatures.
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Density Measurement: The density can be measured using a pycnometer or a digital density meter.
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Water Solubility Determination: A saturated solution of the acid in water can be prepared, and the concentration of the dissolved acid can be determined by titration with a standardized base.[12][13][14][15][16]
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pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration of a solution of the acid with a strong base, monitoring the pH change.[17][18]
Potential Biological Significance and Signaling Pathways
While specific signaling pathways for 3-Ethyl-4-methylpentanoic acid have not been elucidated, its structural similarity to other short-chain and branched-chain fatty acids suggests it may participate in similar biological activities. These fatty acids are increasingly recognized as important signaling molecules, particularly in the context of gut microbiota metabolism and host-microbe interactions.
Branched-chain fatty acids are known to be produced by the gut microbiota and can influence host physiology through various mechanisms, including the activation of G-protein-coupled receptors (GPCRs) and the modulation of inflammatory and metabolic pathways.
Caption: Putative Signaling Pathway of 3-Ethyl-4-methylpentanoic acid.
This proposed pathway highlights the potential for 3-Ethyl-4-methylpentanoic acid to act as a ligand for GPCRs on the surface of various cell types, including intestinal epithelial cells and immune cells. Activation of these receptors can trigger intracellular signaling cascades that ultimately influence gene expression related to metabolic and inflammatory processes.
Conclusion
3-Ethyl-4-methylpentanoic acid represents an interesting, yet understudied, branched-chain fatty acid. While a complete experimental characterization is lacking in the public domain, its chemical properties can be reasonably predicted, and its synthesis can be achieved through established organic chemistry methodologies. Its structural similarity to other biologically active fatty acids suggests that further investigation into its physiological roles, particularly in the context of gut health and metabolic diseases, is warranted. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential biological functions of this molecule.
References
- 1. 3-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
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- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. scribd.com [scribd.com]
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- 14. chem.ws [chem.ws]
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